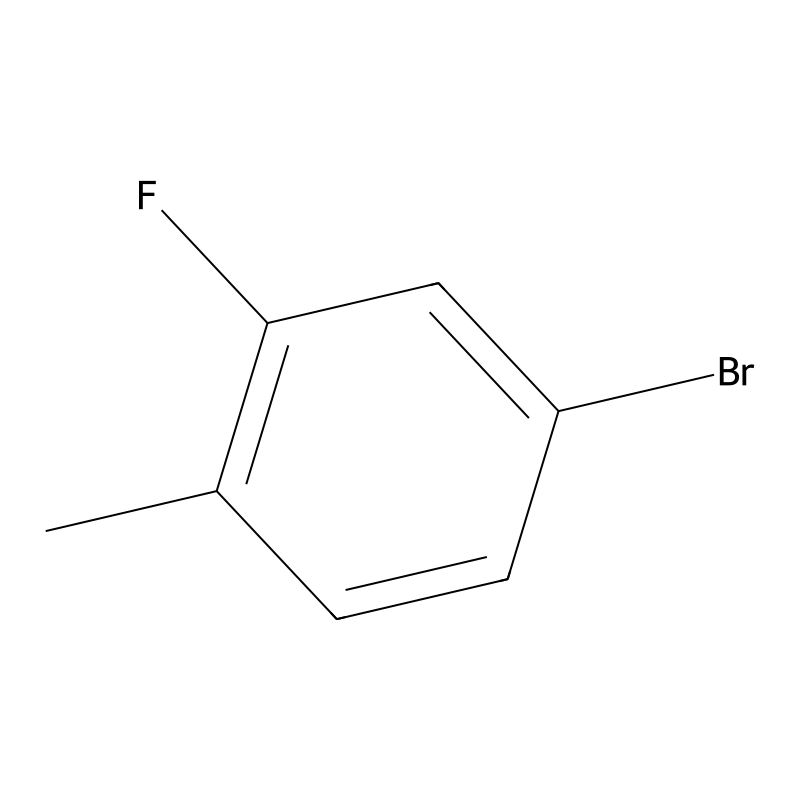4-Bromo-2-fluorotoluene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of 4-borono-2-fluorophenylalanine
Scientific Field: Organic Chemistry, Medical Imaging
Summary of the Application: 4-Bromo-2-fluorotoluene is used as a starting reagent in the synthesis of 4-borono-2-fluorophenylalanine This compound is a useful reagent for positron emission tomographic (PET) studies
Results or Outcomes: The synthesized 4-borono-2-fluorophenylalanine can be used in PET studies, which are important in medical imaging
Synthesis of Methyl 4-bromo-2-methoxybenzoate
Scientific Field: Organic Chemistry
Summary of the Application: 4-Bromo-2-fluorotoluene can also be used in the synthesis of methyl 4-bromo-2-methoxybenzoate
Results or Outcomes: The synthesized methyl 4-bromo-2-methoxybenzoate can be used in further organic synthesis reactions
Production of Pharmaceuticals
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 4-Bromo-2-fluorotoluene is used as a building block in the synthesis of various drugs such as anti-cancer agents, anti-inflammatory drugs, and anti-viral agents.
Results or Outcomes: The synthesized pharmaceutical compounds can be used for treating various diseases.
Production of Agrochemicals
Scientific Field: Agrochemistry
Summary of the Application: 4-Bromo-2-fluorotoluene is used in the synthesis of various herbicides and insecticides.
Results or Outcomes: The synthesized agrochemicals are essential in crop production.
Production of Organic Intermediates
Summary of the Application: 4-Bromo-2-fluorotoluene is used as a building block in the synthesis of various organic compounds such as dyes, pigments, plastics, and resins.
Results or Outcomes: The synthesized organic intermediates can be used in further organic synthesis reactions.
Development of Liquid Crystals
Scientific Field: Material Science
Summary of the Application: 4-Bromo-2-fluorotoluene is used in the development of liquid crystals, which are used in electronic displays such as LCD screens.
Results or Outcomes: The synthesized liquid crystals can be used in various electronic displays such as LCD screens.
Synthesis of 4-Methylphenylmagnesium Chloride
Summary of the Application: 4-Bromo-2-fluorotoluene is used as a starting reagent in the synthesis of 4-Methylphenylmagnesium chloride.
Methods of Application: The process starts with the reaction of 4-Methylbenzene-1-sulfonyl chloride with magnesium to yield 4-Methylphenylmagnesium chloride.
Results or Outcomes: The synthesized 4-Methylphenylmagnesium chloride can be used in further organic synthesis reactions.
Synthesis of 4-Bromo-2-methylphenylmagnesium Bromide
Summary of the Application: 4-Bromo-2-fluorotoluene is used in the synthesis of 4-Bromo-2-methylphenylmagnesium bromide.
Methods of Application: The resultant compound from the previous reaction reacts with bromine to form 4-Bromo-2-methylphenylmagnesium bromide.
Results or Outcomes: The synthesized 4-Bromo-2-methylphenylmagnesium bromide can be used in further organic synthesis reactions.
4-Bromo-2-fluorotoluene is an organic compound with the molecular formula C₇H₆BrF. It features a toluene ring substituted with both bromine and fluorine atoms, specifically at the 4 and 2 positions, respectively. This compound is typically a colorless liquid and is recognized for its utility as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure imparts distinct chemical properties that enable its use in multiple applications across different industries .
4-Bromo-2-fluorotoluene is versatile in terms of reactivity, primarily engaging in substitution reactions and coupling reactions:
- Substitution Reactions: The compound can undergo nucleophilic substitution where either the bromine or fluorine atom can be replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide under basic conditions.
- Coupling Reactions: It is frequently employed in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds. Palladium catalysts are typically used in conjunction with boronic acids to achieve these transformations .
Major Products
The primary products from these reactions can include various substituted toluenes and biaryl compounds, depending on the specific nucleophile or coupling partner used.
The synthesis of 4-Bromo-2-fluorotoluene typically involves several steps:
- Starting Material: The synthesis often begins with 4-bromo-2-nitrotoluene.
- Reduction and Diazotization: The nitro group undergoes reduction to form an amine, which is then diazotized.
- Fluorination: The diazonium salt is subjected to fluorination to yield the final product.
Alternative methods may also include liquid-phase pyrolysis techniques or light bromination reactions under specific conditions .
4-Bromo-2-fluorotoluene finds extensive applications in various fields:
- Pharmaceuticals: It serves as a precursor for synthesizing complex pharmaceutical compounds.
- Agrochemicals: The compound is utilized in developing pesticides and herbicides.
- Dyes and Pigments: It acts as an intermediate in producing various dyes.
- Liquid Crystals: This compound is also involved in developing materials for electronic displays .
Interaction studies have shown that 4-Bromo-2-fluorotoluene does not engage significantly with biological targets but acts as a chemical reagent in synthetic pathways. Its interactions are primarily chemical rather than biological, making it more relevant in synthetic organic chemistry than in pharmacology .
Several compounds share structural similarities with 4-Bromo-2-fluorotoluene. Below is a comparison highlighting their unique attributes:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 4-Bromo-1-fluoro-2-methylbenzene | 51437-00-4 | 0.97 | Contains a methyl group at the ortho position |
| 5-Bromo-2-fluoro-1,3-dimethylbenzene | 99725-44-7 | 0.93 | Features two methyl groups at different positions |
| 4-Bromo-1-(bromomethyl)-2-fluorobenzene | 76283-09-5 | 0.91 | Contains an additional bromomethyl substituent |
| 4-Bromo-2-ethyl-1-fluorobenzene | 627463-25-6 | 0.90 | Has an ethyl group instead of a methyl group |
These compounds differ primarily in their substituents on the aromatic ring, affecting their chemical reactivity and potential applications .
XLogP3
LogP
GHS Hazard Statements
H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








